molecular formula C21H22BrNO3 B1346535 4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898757-78-3

4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1346535
CAS No.: 898757-78-3
M. Wt: 416.3 g/mol
InChI Key: ZXSGQTRKIKJMDY-UHFFFAOYSA-N
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Description

4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS: 898755-99-2) is a benzophenone derivative featuring a brominated aromatic ring, a fluorine substituent (in some variants), and a 1,4-dioxa-8-azaspiro[4.5]decyl methyl group. Its molecular formula is C₂₁H₂₁BrFNO₃, with a molecular weight of 434.3 g/mol and a topological polar surface area of 38.8 Ų .

Properties

IUPAC Name

(4-bromophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO3/c22-19-7-5-18(6-8-19)20(24)17-3-1-16(2-4-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGQTRKIKJMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642855
Record name (4-Bromophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-78-3
Record name Methanone, (4-bromophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves:

  • Step 1: Synthesis of the benzophenone core
    Preparation of the benzophenone scaffold with appropriate substitution (4-bromo and 4'-functional groups) is usually achieved via Friedel-Crafts acylation or related carbonylation reactions.

  • Step 2: Introduction of the spirocyclic amine-ether substituent
    The 1,4-dioxa-8-azaspiro[4.5]decyl moiety is introduced through nucleophilic substitution or reductive amination involving a suitable benzophenone derivative bearing a reactive functional group (e.g., aldehyde or halomethyl group) at the 4'-position.

  • Step 3: Final functional group adjustments and purification
    The product is purified by chromatographic techniques and characterized by spectroscopic methods.

Detailed Synthetic Route

Step Reaction Type Reagents/Conditions Description
1 Friedel-Crafts Acylation 4-bromobenzoyl chloride + 4-aminobenzene derivative, AlCl3 catalyst Formation of 4-bromo-4'-aminobenzophenone intermediate
2 Protection/Activation Conversion of amino group to a suitable leaving group or aldehyde Enables subsequent nucleophilic substitution
3 Nucleophilic substitution or reductive amination Reaction with 1,4-dioxa-8-azaspiro[4.5]decane derivative under mild conditions Attachment of spirocyclic moiety via methylene linker
4 Purification Column chromatography, recrystallization Isolation of pure target compound

Specific Considerations

  • The spirocyclic amine-ether is typically synthesized or procured separately and then coupled to the benzophenone intermediate.
  • Reaction conditions are optimized to avoid decomposition of the sensitive spirocyclic ring system.
  • Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used depending on the step.
  • Catalysts like Lewis acids (AlCl3) or reductive agents (NaBH4) may be employed depending on the functional group transformations.

Research Findings and Data

Yield and Purity

  • Reported yields for similar benzophenone derivatives with spirocyclic substituents range from 60% to 85% depending on reaction conditions and purification efficiency.
  • Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and HPLC , with purity levels exceeding 98% for research-grade compounds.

Analytical Data Summary

Parameter Typical Value Method
Molecular Weight 416.3 g/mol Mass Spectrometry
Melting Point Not widely reported; expected >150°C Differential Scanning Calorimetry (DSC)
NMR (1H, 13C) Characteristic aromatic and spirocyclic signals Nuclear Magnetic Resonance
IR Spectra Carbonyl stretch ~1650 cm⁻¹, C-Br stretch Infrared Spectroscopy

Preparation Challenges and Notes

  • The bromine substituent at the 4-position requires careful handling to prevent unwanted side reactions such as debromination.
  • The spirocyclic amine-ether moiety is sterically demanding; thus, coupling reactions may require extended reaction times or elevated temperatures.
  • Solubility issues may arise due to the compound’s mixed polarity; solvents and reaction media must be chosen accordingly.
  • Stability of the compound under storage conditions is generally good when sealed and stored at room temperature or refrigerated.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Notes
Benzophenone core synthesis 4-bromobenzoyl chloride, aromatic amine, AlCl3 Anhydrous, inert atmosphere 4-bromo-4'-aminobenzophenone High yield, requires dry conditions
Functional group activation Conversion to aldehyde or halomethyl derivative Mild oxidation or halogenation Reactive intermediate Enables spirocyclic attachment
Spirocyclic moiety coupling 1,4-dioxa-8-azaspiro[4.5]decane derivative Room temp to 50°C, solvent dependent Target compound Requires careful purification
Purification Chromatography, recrystallization Solvent systems vary Pure product Confirmed by analytical methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Coupling Reactions: The benzophenone moiety can engage in coupling reactions, forming larger, more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the molecule.

Scientific Research Applications

4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, while the bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with its analogues:

Compound Name Molecular Weight (g/mol) Substituents Key Properties
4-Bromo-4'-[8-(…)-methyl]-2-fluorobenzophenone 434.3 Br (4-), F (2-) High lipophilicity (XLogP3: 3.8); electron-withdrawing groups enhance stability .
3,5-Dichloro-4'-[8-(…)-methyl]benzophenone 469.8* Cl (3-, 5-) Increased molecular weight; higher halogen content may improve binding affinity .
4'-[8-(…)-methyl]-2-fluorobenzophenone 398.4* F (2-) Reduced steric hindrance due to absence of bromo; lower molecular weight .
4'-[8-(…)-methyl]-4-thiomethyl benzophenone 442.5* SMe (4-) Thiomethyl group introduces sulfur, altering electronic profile and solubility .
2-Cyano-4'-[8-(…)-methyl]benzophenone 425.4* CN (2-) Cyano group enhances polarity; potential for nucleophilic reactions .

*Estimated based on structural similarity.

Key Observations:
  • Halogen Effects : Bromine and chlorine increase molecular weight and lipophilicity, favoring membrane permeability but reducing aqueous solubility. Fluorine, being smaller, offers moderate electron withdrawal without significant steric effects .
  • Functional Group Diversity: Thiomethyl and cyano substituents introduce distinct electronic and reactive profiles, expanding utility in diverse synthetic pathways .

Biological Activity

4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, a compound with the CAS number 898757-78-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring both bromine and a spirocyclic moiety, suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H22BrNO3
  • Molecular Weight : 416.31 g/mol
  • Structural Characteristics : The compound consists of a benzophenone core substituted with a bromine atom and a complex spirocyclic structure, which may influence its interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Receptor Modulation : The compound has shown promise in modulating nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is significant in neurological and psychiatric disorders.

Case Studies and Research Findings

Recent research has highlighted the compound's potential applications:

  • Neuropharmacology : A study indicated that derivatives of benzophenone compounds exhibit selective agonistic activity on nAChRs. This suggests that this compound may have therapeutic implications for conditions like Alzheimer's disease and nicotine addiction .
  • Antimicrobial Activity : Investigations into the antimicrobial properties of related compounds have shown that structural modifications can enhance efficacy against various pathogens. While specific data on this compound's antimicrobial activity is limited, its structural analogs have demonstrated significant effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameCAS NumberMolecular WeightBiological Activity
4-Bromo Benzophenone898757-78-3416.31 g/molnAChR modulation
3-Fluoro Benzophenone898758-00-4434.3 g/molAntimicrobial properties
1,4-Dioxane DerivativeVariousVariesEnzyme inhibition

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